Colistin sulfate
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Overview
Description
Streptomyces verticillus. It is primarily used as an antineoplastic agent in the treatment of various cancers, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer . Colistin sulfate works by inhibiting DNA synthesis, leading to cell death.
Preparation Methods
Colistin sulfate is produced through the fermentation of Streptomyces verticillus. The fermentation broth is then subjected to various purification processes to isolate the active glycopeptide components, primarily Bleomycin A2 and B2 . Industrial production involves large-scale fermentation followed by extraction and purification using techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Colistin sulfate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, particularly involving its glycopeptide structure.
Common reagents used in these reactions include metal ions such as iron, which facilitate the generation of reactive oxygen species . The major products formed from these reactions are DNA fragments resulting from strand cleavage .
Scientific Research Applications
Colistin sulfate has a wide range of scientific research applications:
Mechanism of Action
Colistin sulfate exerts its effects by binding to DNA and forming a complex with metal ions, primarily iron. This complex acts as a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals . These reactive oxygen species cause single- and double-stranded breaks in DNA, leading to cell death . The compound selectively inhibits DNA synthesis, with lesser effects on RNA and protein synthesis .
Comparison with Similar Compounds
Colistin sulfate is unique among glycopeptide antibiotics due to its potent DNA-cleaving activity. Similar compounds include:
Mitomycin C: Another antineoplastic antibiotic that cross-links DNA, but with a different mechanism of action.
Dactinomycin: An antibiotic that intercalates into DNA and inhibits RNA synthesis.
Anthracyclines (e.g., Doxorubicin): These compounds intercalate into DNA and generate free radicals, but they also inhibit topoisomerase II.
This compound’s ability to generate reactive oxygen species and cause DNA strand scission sets it apart from these other compounds .
Properties
IUPAC Name |
N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXVWZFRWNZWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H100N16O17S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1253.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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